Fominoben hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fominoben hydrochloride is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. It is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in the treatment of various neurological and psychiatric disorders. In

Aplicaciones Científicas De Investigación

1. Biotransformation in Humans

Fominoben hydrochloride undergoes extensive biotransformation in humans, characterized by cleavage reactions, hydroxylations, cyclisations, and conjugations. Only a small percentage of the drug remains unchanged in plasma after oral administration, and it is predominantly metabolized into various metabolites (Zimmer et al., 1978).

2. Effects on Respiratory Function

Fominoben hydrochloride has demonstrated positive effects on global and membrane diffusion capacities and capillary blood volume in patients with emphysematous bronchitis, suggesting an improvement in the ventilation-perfusion ratio and enlargement of the active diffusion surface in the alveoli (Patsch, 1979).

3. Anxiolytic-like Properties

Research has indicated anxiolytic-like effects of fominoben, similar to diazepam, in a mouse exploratory model. This action was blocked by a benzodiazepine receptor antagonist, implicating the involvement of the brain benzodiazepine binding site in fominoben's anxiolytic action (Crawley et al., 1984).

4. Anticonvulsant Actions

Fominoben hydrochloride shows anticonvulsant actions potentially mediated by agonistic actions at benzodiazepine binding sites. It effectively protected mice from seizures induced by pentylenetetrazol and displayed anticonvulsant effects against other convulsants (Baldino et al., 1984).

5. Effects on Liver Function

Studies on rats have shown that fominoben hydrochloride can cause slight enlargement of the liver and stimulate activity of microsomal mixed-function oxidase, with these effects being reversible after treatment cessation (Nakanishi et al., 1980).

6. Impact on Parkinson Patients

Intravenous or intramuscular administration of fominoben in Parkinson patients resulted in intensified general changes and localized slow wave groups in EEG, along with a temporary improvement in passive tremor and psychic and motor excitability (Danielczyk, 1976).

Propiedades

Número CAS |

18053-32-2 |

|---|---|

Nombre del producto |

Fominoben hydrochloride |

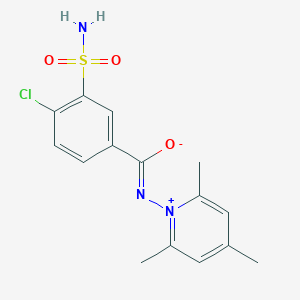

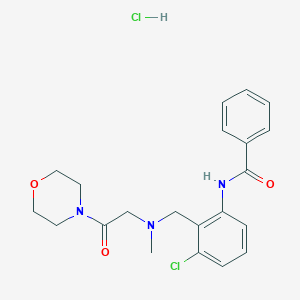

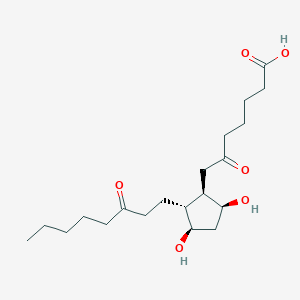

Fórmula molecular |

C21H25Cl2N3O3 |

Peso molecular |

438.3 g/mol |

Nombre IUPAC |

N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C21H24ClN3O3.ClH/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16;/h2-9H,10-15H2,1H3,(H,23,27);1H |

Clave InChI |

ZAOHKACVOFGZOI-UHFFFAOYSA-N |

SMILES |

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3.Cl |

SMILES canónico |

CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)[NH+]3CCOCC3.[Cl-] |

Otros números CAS |

24600-36-0 18053-32-2 |

Sinónimos |

fominoben Noleptan PB-89 VNC-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)